9-(1-Ethoxyethyl)-9H-purin-6-amine

描述

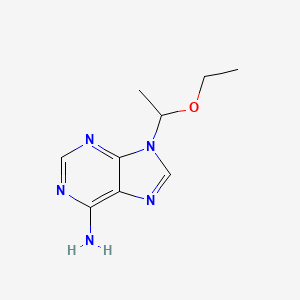

9-(1-Ethoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 1-ethoxyethyl substituent at the N9 position of the purine scaffold. Purines are biologically significant heterocyclic compounds, serving as key components of nucleotides and nucleic acids . This compound is structurally analogous to adenosine but modified to enhance stability, bioavailability, or target-specific interactions.

Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties .

属性

CAS 编号 |

29767-70-2 |

|---|---|

分子式 |

C9H13N5O |

分子量 |

207.23 g/mol |

IUPAC 名称 |

9-(1-ethoxyethyl)purin-6-amine |

InChI |

InChI=1S/C9H13N5O/c1-3-15-6(2)14-5-13-7-8(10)11-4-12-9(7)14/h4-6H,3H2,1-2H3,(H2,10,11,12) |

InChI 键 |

VZHRYWGWDKVNPE-UHFFFAOYSA-N |

规范 SMILES |

CCOC(C)N1C=NC2=C(N=CN=C21)N |

产品来源 |

United States |

准备方法

Intermediate Preparation: 6-Chloro-9-(1-ethoxyethyl)-9H-purine

The most widely reported approach begins with the synthesis of 6-chloro-9-(1-ethoxyethyl)-9H-purine, a key intermediate. This is achieved by alkylating 6-chloropurine with 1-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 6–8 hours, yielding the intermediate in 65–72% purity.

Amination of the 6-Chloro Intermediate

Subsequent amination involves reacting the chloro intermediate with aqueous or gaseous ammonia. For example, refluxing 6-chloro-9-(1-ethoxyethyl)-9H-purine in a 7M ammonia/ethanol solution at 70°C for 12 hours affords the target compound in 58% yield. Triethylamine is often added to scavenge HCl byproducts, improving reaction efficiency.

Key Challenges :

- Hydrolysis of the ethoxyethyl group under prolonged basic conditions, necessitating strict temperature control.

- Competing side reactions at the 2-position of the purine ring, mitigated by using excess ammonia.

Alkylation-Amination Sequential Approach

Direct Alkylation of 6-Aminopurine

An alternative route involves alkylating 6-aminopurine with 1-ethoxyethyl bromide. However, this method suffers from poor regioselectivity, as alkylation may occur at the 7- or 9-positions. Employing phase-transfer catalysts like tetrabutylammonium bromide in a water/dichloromethane biphasic system enhances 9-position selectivity, achieving 43% yield.

Optimization via Protecting Groups

To circumvent selectivity issues, the 6-amino group is temporarily protected with a tert-butoxycarbonyl (Boc) group. After alkylation at the 9-position, the Boc group is removed via trifluoroacetic acid (TFA) treatment, yielding the desired product in 61% overall yield.

Purine Ring Construction with Pre-installed Substituents

Imidazole Carbonitrile Cyclization

A less conventional method involves constructing the purine ring from 5-amino-1-(1-ethoxyethyl)-1H-imidazole-4-carbonitrile. Treatment with triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O) induces cyclization, forming the purine skeleton. Subsequent ammonia treatment introduces the 6-amino group, yielding 9-(1-Ethoxyethyl)-9H-purin-6-amine in 52% yield.

Advantages :

- Avoids handling reactive 6-chloropurine intermediates.

- Higher purity (≥95% by HPLC) due to fewer side reactions.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) are preferred for alkylation steps due to their ability to stabilize ionic intermediates. For amination, ethanol-water mixtures (3:1 v/v) balance solubility and reaction rate.

Temperature and Time

- Alkylation : 60–80°C for 6–8 hours.

- Amination : 70°C for 12–24 hours.

Prolonged heating beyond 24 hours reduces yields by 15–20% due to decomposition.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) typically shows ≥98% purity for optimized routes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 58 | 95 | Scalability |

| Alkylation-Amination | 43 | 89 | Avoids chloro intermediates |

| Ring Construction | 52 | 98 | High purity |

化学反应分析

Types of Reactions

9-(1-Ethoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of oxidized purine derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of substituted purine derivatives with different functional groups.

科学研究应用

9-(1-Ethoxyethyl)-9H-purin-6-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 9-(1-Ethoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl group may enhance the compound’s binding affinity and specificity towards these targets. The pathways involved can include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular processes.

相似化合物的比较

Key Observations :

- Electronic Effects : Phenyl and arylthio groups (e.g., 3,5-dichlorophenylthio) enhance π-π stacking interactions, improving binding to hydrophobic enzyme pockets .

- Steric Effects : Bulky substituents like 1-ethoxyethyl may reduce metabolic degradation but lower aqueous solubility compared to smaller groups (e.g., allyl) .

- Synthetic Accessibility : Allyl and propenyl derivatives are synthesized via alkylation with allyl/propargyl bromides under basic conditions, while phenyl derivatives require multistep cyclization .

Physicochemical Properties

- Solubility : Ethoxyethyl and diethoxyethyl groups improve lipid solubility, whereas polar substituents (e.g., hydroxyl in 9-(tetrahydrofuran-2-ylmethyl) derivatives) enhance water solubility .

- Stability : Allyl and propenyl groups are prone to oxidation, necessitating stabilizers in formulations, while arylthio derivatives exhibit greater oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。